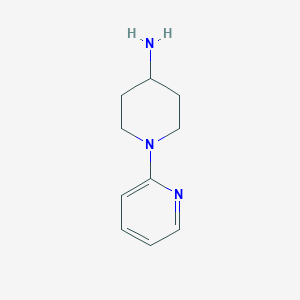

1-(2-Pyridinyl)-4-piperidinamine

Overview

Description

The compound “1-(2-Pyridinyl)-4-piperidinamine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), connected by an amine group .

Synthesis Analysis

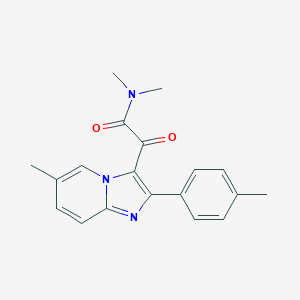

While specific synthesis methods for “1-(2-Pyridinyl)-4-piperidinamine” were not found, there are general methods for synthesizing similar compounds. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .

Scientific Research Applications

Anticancer Applications

This compound has been studied for its potential in cancer treatment. It’s involved in the mitochondrial-induced pathway of apoptosis in cancer cells, which is a programmed cell death crucial for eliminating cancerous cells .

CCR3 Receptor Antagonists

A class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists, which are important in the field of immunology and inflammation, was designed with structural modifications involving this compound .

ALK and ROS1 Dual Inhibitors

It has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant targets in certain types of cancers .

Antioxidant Properties

Piperidine-based compounds, including this one, have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Drug Discovery

The piperidine nucleus is a common feature in drug discovery due to its presence in many pharmacologically active compounds. This particular compound could be a key intermediate or structural motif in new drug development .

Antimalarial Research

Synthetic piperidines, including derivatives of this compound, have been evaluated for their efficacy as antimalarial molecules, which is crucial given the emergence of resistance to current treatments .

Future Directions

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that the structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that the compound may interact with biochemical pathways related to cell proliferation and metastasis.

Pharmacokinetics

It’s known that piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that the compound may have a significant impact on cellular proliferation and metastasis.

Action Environment

It’s known that the compound is a light yellow to yellow powder or crystals or liquid and is stored at room temperature . This suggests that the compound may be stable under standard environmental conditions.

properties

IUPAC Name |

1-pyridin-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZINLSYKXBADTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436629 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)-4-piperidinamine | |

CAS RN |

144465-94-1 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)